molecular formula C16H16N6O B7787193 N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

Cat. No.: B7787193
M. Wt: 308.34 g/mol
InChI Key: FRGCUWUSCRXWQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” involves the use of transition metal oxides such as tantalum pentoxide or titanium dioxide as supports for rhodium-decorated photocatalysts. The synthesis typically employs a sol-gel method directed by triblock terpolymer self-assembly to create porous morphologies that enhance the catalytic performance .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale sol-gel processes with precise control over the pore structure and surface area of the semiconductor supports. This ensures maximum efficiency in the photocatalytic reactions.

Chemical Reactions Analysis

Types of Reactions: Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” primarily undergoes photocatalytic reactions. The most notable reaction is the dry reforming of methane (DRM), represented by the equation: [ \text{CO}_2 + \text{CH}_4 \rightarrow 2\text{CO} + 2\text{H}_2 ]

Common Reagents and Conditions:

Major Products: The major products of the DRM reaction are carbon monoxide and hydrogen, which are valuable feedstocks for various industrial processes.

Scientific Research Applications

Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” has several applications in scientific research:

Mechanism of Action

The mechanism by which compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” exerts its effects involves the activation of carbon dioxide and methane molecules at the metal-semiconductor interface. The high surface area and porous structure of the semiconductor supports enhance the interaction between the reactants and the photocatalyst, leading to efficient conversion into syngas .

Comparison with Similar Compounds

  • Tantalum Pentoxide (Ta2O5)
  • Titanium Dioxide (TiO2)
  • Rhodium-based Catalysts

Comparison: Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” is unique due to its specific combination of transition metal oxides and rhodium, which provides superior performance in photocatalytic DRM compared to other catalysts. The tailored porous structure further distinguishes it by optimizing mass transport and surface area, leading to record catalyst performance .

Properties

IUPAC Name

N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c17-15(20-19-13-7-3-1-4-8-13)11-23-16-18-12-22(21-16)14-9-5-2-6-10-14/h1-10,12,19H,11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGCUWUSCRXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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